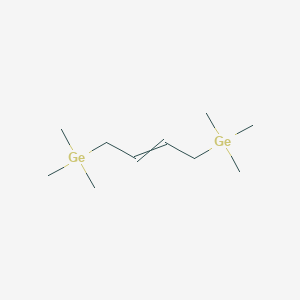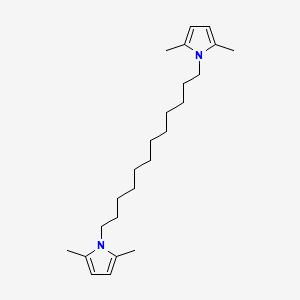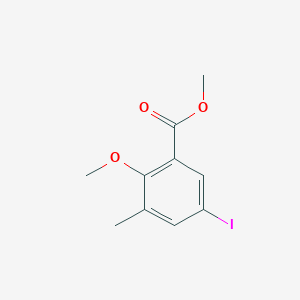
5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Oxidation: Anthracene is oxidized to form anthraquinone.
Nitration: Anthraquinone undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale oxidation and reduction processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction can convert the quinone structure back to a hydroquinone.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinones.
Substitution: Produces various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It can modulate oxidative stress pathways and influence cellular redox states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: The parent compound, known for its use in dyes.
Rhein: A derivative with anti-inflammatory properties.
Emodin: Another derivative with potential anticancer properties.
Uniqueness
5-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to its combination of amino and carboxylic acid groups, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
6337-06-0 |
|---|---|
Formule moléculaire |
C15H9NO4 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
5-amino-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H9NO4/c16-11-3-1-2-9-12(11)14(18)8-5-4-7(15(19)20)6-10(8)13(9)17/h1-6H,16H2,(H,19,20) |
Clé InChI |
KEDNEHUBSAVEIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



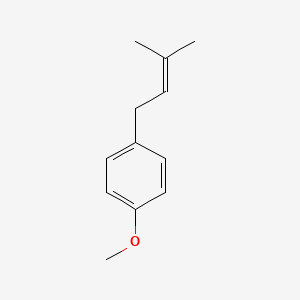
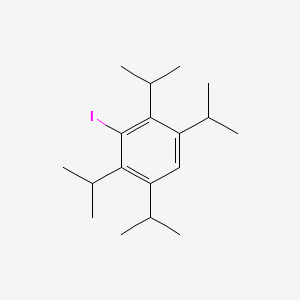
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
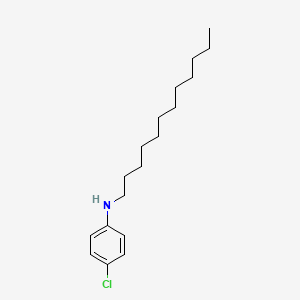
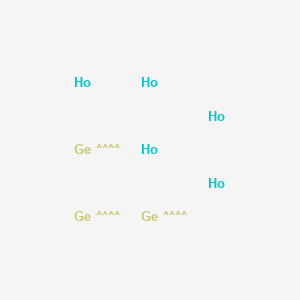
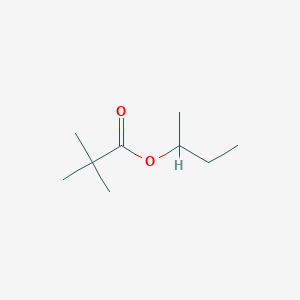
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
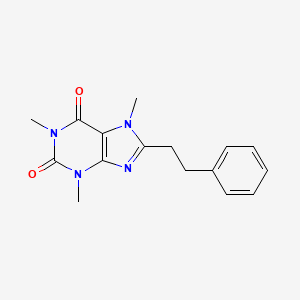
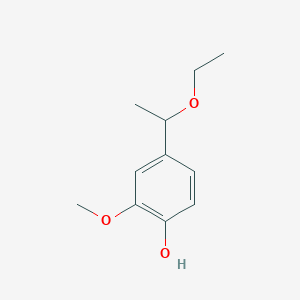
![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
